molecular formula C16H14FNO2 B6638850 N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B6638850
M. Wt: 271.29 g/mol
InChI Key: CGZFDJLDODLLHC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide typically involves the reaction of 4-fluoroaniline with 3,4-dihydro-2H-chromene-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with antioxidant pathways, enhancing the body’s ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress .

Comparison with Similar Compounds

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of a chromene core with a fluorophenyl group, which imparts both stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-11-5-7-12(8-6-11)18-16(19)14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZFDJLDODLLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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